Kinase Inhibition Selectivity vs. Structural Isomer Necrostatin-34
The target compound is a structural isomer of Necrostatin-34 (CAS 375835-43-1), a known RIPK1 inhibitor with reported IC50 of 0.13 μM in L929 cells and 0.667 μM in FAD-deficient Jurkat cells . The target compound incorporates a 1,3,4-thiadiazole ring with an m-tolylamino-thioacetamide bridge and a benzamide cap, whereas Necrostatin-34 contains a tetrahydropyridine-thiazole core with a p-tolyl group . No direct head-to-head kinase profiling data are available for the target compound; the differentiation claim rests on scaffold-level divergence known to control ATP-site vs. allosteric binding modes within the RIPK family [1].
| Evidence Dimension | RIPK1 inhibitory potency and binding mode |
|---|---|
| Target Compound Data | Not yet reported in published kinase assays; scaffold is 1,3,4-thiadiazole-2-yl benzamide with m-tolylamino-thioacetamide bridge |
| Comparator Or Baseline | Necrostatin-34 (CAS 375835-43-1): RIPK1 IC50 = 0.13 μM (L929 cells), 0.667 μM (FAD-deficient Jurkat cells); p-tolyl-tetrahydropyridine-thiazole scaffold |
| Quantified Difference | Scaffold divergence (thiadiazole vs. tetrahydropyridine-thiazole); potential for distinct kinase selectivity; quantitative IC50 data pending |
| Conditions | Phenotypic necroptosis assay (L929, Jurkat cells); molecular pharmacology data for comparator only |
Why This Matters
Procurement of the target compound over Necrostatin-34 may be preferred when investigating thiadiazole-based RIPK1 inhibitors with potentially distinct selectivity profiles, but users must verify activity experimentally.
- [1] Paul A. Barsanti et al., US Patent 12,509,454 B2. Thiadiazolyl derivatives as kinase inhibitors. USPTO, 2025. View Source
